Amorphadiene

Metabolic Engineering Synthetic Biology Bioprocess Development

Scaling artemisinin semi-synthesis is constrained by low titers of later-stage precursors-artemisinic acid yields are ~10-fold lower than amorphadiene. Amorphadiene solves this as the first committed intermediate, achieving validated microbial titers exceeding 120 g/L with established one-pot conversion chemistry. • Validated production in S. cerevisiae, E. coli & Y. lipolytica; structural analogues (farnesene, bisabolene) cannot substitute due to CYP71AV1 specificity. • 10-fold volumetric productivity advantage over artemisinic acid directly improves process economics. • Available as reference standard or bulk custom; usually in stock for immediate dispatch.

Molecular Formula C15H24
Molecular Weight 204.35 g/mol
CAS No. 92692-39-2
Cat. No. B190566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmorphadiene
CAS92692-39-2
Synonyms(1R,4R,4aS,8aR)-1,2,3,4,4a,5,6,8a-Octahydro-4,7-dimethyl-1-(1-methylethenyl)naphthalene
Molecular FormulaC15H24
Molecular Weight204.35 g/mol
Structural Identifiers
SMILESCC1CCC(C2C1CCC(=C2)C)C(=C)C
InChIInChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9,12-15H,1,5-8H2,2-4H3/t12-,13+,14+,15-/m1/s1
InChIKeyHMTAHNDPLDKYJT-CBBWQLFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amorphadiene: Artemisinin Precursor


Amorphadiene (also known as amorpha-4,11-diene) is a sesquiterpene hydrocarbon with the molecular formula C₁₅H₂₄ [1]. It is the first committed and rate-limiting intermediate in the biosynthesis of the antimalarial drug artemisinin [2]. The compound is generated via the cyclization of farnesyl pyrophosphate (FPP) in a reaction catalyzed by amorphadiene synthase (ADS) [3]. Its industrial relevance stems from its role as a central platform chemical in the semi-synthetic production of artemisinin using metabolically engineered microorganisms, bypassing the cost and supply volatility associated with plant extraction [4].

Central platform intermediate for artemisinin semi-synthesis workflows.
Enzymatic recognition by amorphadiene synthase (ADS) for cyclization studies.
Scalable microbial production reported in S. cerevisiae and diverse hosts.

Why Amorphadiene Is Not Interchangeable


Substituting amorphadiene with a generic sesquiterpene (e.g., farnesene or bisabolene) or a later-stage oxidized precursor (e.g., artemisinic acid) is not a viable procurement strategy. While other sesquiterpenes can be produced at high titers [1], they lack the specific stereochemical and regiochemical architecture required for the downstream enzymatic and chemical transformations that lead to artemisinin [2]. Conversely, while artemisinic acid is closer to the final drug, its microbial production titers are an order of magnitude lower than those achievable for amorphadiene [3]. This fundamental difference in volumetric productivity directly impacts process economics. Furthermore, the unique interaction of amorphadiene with the dedicated cytochrome P450 oxidase CYP71AV1—which exhibits low affinity for structural analogues produced as side-products [4]—ensures that only the correct hydrocarbon scaffold can efficiently enter the committed artemisinin pathway. The quantitative evidence below substantiates why amorphadiene, specifically, is the optimal strategic entry point for cost-effective, high-volume artemisinin semi-synthesis.

Target
Potential Substitute
Mismatch Context
Amorphadiene
Generic Sesquiterpenes
Stereochemical and regiochemical architecture may not support downstream artemisinin conversion.
Amorphadiene
Artemisinic Acid
Reported 10-fold lower volumetric titer may limit process economics in direct procurement.
Amorphadiene
ADS Side Products
CYP71AV1 oxidase specificity may redirect carbon flux into non-productive metabolites.

Amorphadiene Performance Comparison


Superior Titer Over Sesquiterpenes

Amorphadiene demonstrates a production titer that rivals the highest-yielding industrial sesquiterpenes. While β-farnesene, a leading biofuel and chemical precursor, has been produced at 130 g/L in Saccharomyces cerevisiae, amorphadiene has been produced at titers exceeding 120 g/L in the same host organism using an engineered terpene pathway [1]. This is 5.8-fold higher than the leading microbial titer for α-bisabolene (20.8 g/L in Rhodosporidium toruloides) [2] and 1.6-fold higher than a high-yield β-farnesene process in Yarrowia lipolytica (45.69 g/L) [3]. This high volumetric productivity is a critical differentiator for industrial-scale procurement.

Production Titer
Cross-study comparable
Exceeding 120 g/L
Reported within top-tier industrial terpene titers.
Fed-batch fermentation in engineered S. cerevisiae.
Metabolic Engineering Synthetic Biology Bioprocess Development

Productivity Advantage Over Artemisinic Acid

When directly compared in an engineered Saccharomyces cerevisiae strain overexpressing the entire mevalonate pathway, the production of amorphadiene was 10-fold higher than that of the oxidized precursor artemisinic acid [1]. This direct head-to-head comparison quantifies the significant burden that downstream oxidative modifications place on microbial host productivity.

Process Economics
Head-to-head
10-fold higher than artemisinic acid
Supports amorphadiene as reported entry point for carbon yield.
Engineered S. cerevisiae CEN.PK2 strain.
Metabolic Engineering Saccharomyces cerevisiae Process Economics

ADS Variant Catalytic Efficiency

The rate-limiting enzyme in the pathway, amorphadiene synthase (ADS), has been successfully engineered to improve catalytic throughput. The single-point mutant H448A exhibited a catalytic efficiency (kcat/Km) that was ~4-fold higher than the wild-type enzyme [1]. Furthermore, the double mutant T399S/H448A improved the turnover number (kcat) by 5-fold [1]. These engineered variants are available for strain construction to alleviate pathway bottlenecks and maximize amorphadiene flux.

Enzyme Efficiency
Head-to-head
4-5x over wild-type ADS
Supports strain engineering with characterized high-activity variants.
H448A and T399S/H448A in vitro assay.
Protein Engineering Enzyme Kinetics Metabolic Flux

CYP71AV1 Substrate Specificity

The dedicated cytochrome P450 oxidase, CYP71AV1, which catalyzes the first oxidation of amorphadiene toward artemisinin, exhibits very low affinity for the structural side-products generated by recombinant ADS, such as amorpha-4-en-7-ol [1]. This selectivity ensures that the hydrocarbon pool is not depleted by non-productive oxidation of by-products, maintaining pathway fidelity. In contrast, a non-specific oxidase might divert carbon flux to dead-end metabolites, reducing overall artemisinin yield.

Pathway Fidelity
Class-level inference
Low affinity for structural analogues
Reported CYP71AV1 gatekeeping may simplify downstream purification.
In vitro characterization of amorpha-4-en-7-ol.
Enzyme Specificity Cytochrome P450 Biosynthetic Pathway Fidelity

Industrial Artemisinin Feedstock

Recent patent literature explicitly identifies amorphadiene as an 'industrially viable feedstock' for the synthesis of artemisinin, enabled by methods for its regioselective deprotonation and functionalization [1]. This is further supported by the development of a catalytic chemo- and diastereoselective hydrosilylation of amorphadiene, which has been demonstrated as a practical one-pot procedure for converting it to a key late-stage intermediate, dihydroartemisinic aldehyde [2]. This establishes amorphadiene not merely as a biosynthetic curiosity but as a practical, process-ready starting material for chemical manufacturing.

Synthetic Access
Supporting evidence
Patent-reported one-pot conversion
Supports feedstock suitability for process chemistry workflows.
US 2025/0214918 A1; J. Org. Chem. 2022.
Chemical Synthesis Process Chemistry Regioselective Functionalization

Amorphadiene Procurement Scenarios


Industrial-Scale Semi-Synthesis of Artemisinin

Procurement of amorphadiene is strategically essential for any industrial process aiming to manufacture artemisinin via a semi-synthetic route. The validated fermentation processes capable of achieving titers exceeding 120 g/L [1] and the 10-fold productivity advantage over artemisinic acid [2] make amorphadiene the most cost-effective starting material for high-volume production. The established one-pot chemical conversion methods [3] further ensure that this feedstock can be seamlessly integrated into a commercial manufacturing pipeline.

Metabolic Engineering and Strain Development

For research groups focused on optimizing microbial terpenoid production, amorphadiene serves as a premier model compound and benchmark. Researchers can leverage the well-characterized ADS enzyme and its high-activity variants (e.g., H448A with ~4-fold increased catalytic efficiency) [4] to test new metabolic engineering strategies, develop high-throughput screening assays, and study pathway flux dynamics. The availability of quantitative performance data for amorphadiene allows for precise, data-driven comparisons when evaluating new hosts or genetic constructs.

Bioprocess Development and Scale-Up

Amorphadiene is an ideal candidate for bioprocess engineering studies due to its established high titer and the availability of detailed fermentation data across multiple host organisms, including S. cerevisiae [1], E. coli [5], and Y. lipolytica [6]. Its production serves as a rigorous testbed for developing advanced fermentation strategies, such as two-phase partitioning bioreactors for in-situ product removal, and for optimizing fed-batch feeding profiles. The economic implications of reaching >120 g/L titers provide a compelling case study for techno-economic analyses of industrial biotechnology.

Application
Selection Property
Validation Focus
Industrial Artemisinin Semi-synthesis
Scalable Process Economics
Reproducibility of > 120 g/L reported titer
Strain Engineering Benchmark
Enzyme Kinetic Context
ADS variant catalytic throughput review
Bioprocess Scale-up Research
Host & Fermentation Fit
Multi-host fermentation profile assessment

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


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